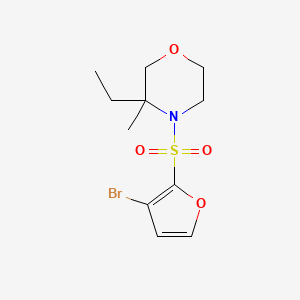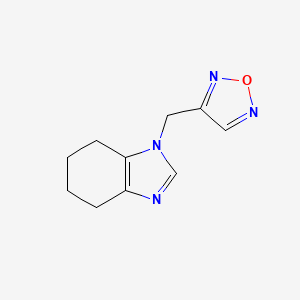![molecular formula C14H17N3O4S B7450183 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)
2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid is a synthetic compound that is commonly known as EMA401. It is a small molecule drug that has been developed for the treatment of chronic pain conditions. EMA401 is a potent and selective blocker of the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models of neuropathic and inflammatory pain.
作用机制
EMA401 acts as a selective blocker of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid, which is a G protein-coupled receptor that is expressed in the peripheral nervous system. The this compound is involved in the regulation of pain and inflammation, and its activation has been shown to have analgesic effects in preclinical models. EMA401 blocks the this compound, which leads to a reduction in pain-related behaviors and an increase in pain threshold.
Biochemical and Physiological Effects
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the release of anti-inflammatory cytokines, such as IL-10. EMA401 has also been shown to reduce the activation of microglia and astrocytes, which are involved in the development of chronic pain.
实验室实验的优点和局限性
EMA401 has several advantages as a research tool for the study of chronic pain. It is a potent and selective blocker of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid, which allows for the investigation of the role of this receptor in pain and inflammation. EMA401 has also been shown to have analgesic effects in a variety of preclinical models, which makes it a useful tool for the development of new treatments for chronic pain. One limitation of EMA401 is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach central nervous system targets.
未来方向
There are several future directions for the study of EMA401 and its potential use in the treatment of chronic pain. One area of research is the investigation of the role of the 2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid in pain and inflammation. EMA401 may be a useful tool for the identification of new targets for the development of analgesic drugs. Another area of research is the investigation of the potential use of EMA401 in combination with other analgesic drugs, such as opioids or non-steroidal anti-inflammatory drugs. Finally, the development of new formulations of EMA401 that improve its bioavailability and pharmacokinetic properties may enhance its potential as a treatment for chronic pain.
合成方法
EMA401 is synthesized through a series of chemical reactions, starting with commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the addition of the sulfonamide and carboxylic acid groups. The final step involves the introduction of the ethyl group at the pyrazole nitrogen. The synthesis of EMA401 has been described in detail in the scientific literature.
科学研究应用
EMA401 has been extensively studied in preclinical models of chronic pain. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. EMA401 has also been shown to be effective in reducing pain-related behaviors in models of chemotherapy-induced neuropathy and diabetic neuropathy.
属性
IUPAC Name |
2-[ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-17(22(20,21)11-8-15-16(3)9-11)13-6-5-10(2)7-12(13)14(18)19/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQOFDJVDLCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C)C(=O)O)S(=O)(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[5-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B7450100.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)

![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)

![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)

![2-N-cyclopropyl-1-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7450199.png)
